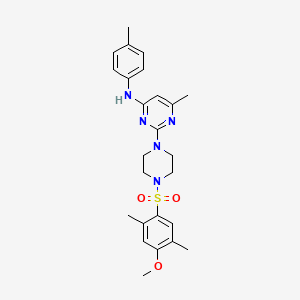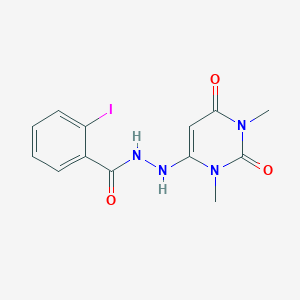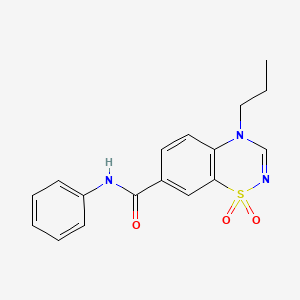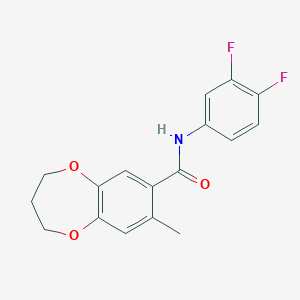![molecular formula C19H15F2NO2 B11249649 N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11249649.png)
N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes: The synthesis of N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves several steps. One common synthetic route includes the following:
Acylation Reaction: Start with 2-fluoroaniline and furan-2-carbaldehyde. React them under appropriate conditions to form the intermediate furan-2-ylmethylamine.
Amidation: Next, react the furan-2-ylmethylamine with 2-fluorobenzoyl chloride (or an equivalent) to yield the desired compound.
Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may vary. Optimization for yield, cost, and safety considerations play a crucial role in large-scale manufacturing.
Chemical Reactions Analysis
N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substituent groups can be introduced or replaced.
Common Reagents: Reagents like reducing agents, oxidizing agents, and Lewis acids are relevant.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: Its structural features make it interesting for drug design.
Biological Studies: Investigating its interactions with proteins, enzymes, or receptors.
Pharmacology: Assessing its potential as a therapeutic agent.
Materials Science:
Mechanism of Action
The precise mechanism by which N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds:
2-fluoro-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}aniline: A structurally similar compound.
Other Boronic Acids: Explore boronic acids with different substituents.
Properties
Molecular Formula |
C19H15F2NO2 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15F2NO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23) |
InChI Key |
ZHJYATZVBSLKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11249599.png)
![N-(4-methylphenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11249607.png)
![N-(5-chloro-2-methylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11249614.png)


![N-(4-fluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249635.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249638.png)

![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11249642.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11249646.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11249662.png)
